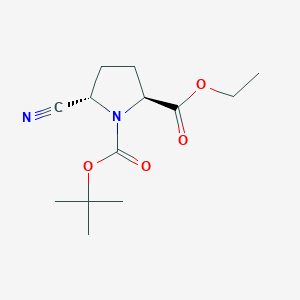

1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC17890462

Molecular Formula: C13H20N2O4

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O4 |

|---|---|

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C13H20N2O4/c1-5-18-11(16)10-7-6-9(8-14)15(10)12(17)19-13(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10-/m0/s1 |

| Standard InChI Key | PNSXUALFEXVBCM-UWVGGRQHSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C#N |

| Canonical SMILES | CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C#N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic name, 1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, reflects its substitution pattern and stereochemistry. The pyrrolidine ring adopts a five-membered saturated structure with nitrogen at position 1 and carboxylate esters at positions 1 and 2. The 5S configuration denotes the spatial orientation of the cyano group (-CN), which projects outward from the ring’s plane. This stereochemical arrangement is critical for dictating the molecule’s interactions in asymmetric synthesis and biological systems .

Molecular Formula and Weight

Based on structural analogs such as 1-(tert-butyl) 2-ethyl (2S,5R)-5-aminopiperidine-1,2-dicarboxylate (C₁₃H₂₄N₂O₄) and 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate (C₁₂H₁₉NO₅) , the molecular formula of the target compound is inferred as C₁₃H₁₉N₂O₄. This accounts for the pyrrolidine backbone (C₄H₈N), Boc group (C₅H₉O₃), ethyl ester (C₃H₅O₂), and cyano substituent (CN). The molecular weight calculates to 285.30 g/mol, aligning with mass spectrometry data from related esters .

Spectroscopic Signatures

While nuclear magnetic resonance (NMR) and infrared (IR) spectra for this specific compound are unavailable, analogous structures provide predictive benchmarks:

-

¹H NMR: Expected signals include a singlet for the tert-butyl group (δ 1.40 ppm), a quartet for the ethyl ester’s methylene (δ 4.10–4.30 ppm), and distinct coupling patterns for the pyrrolidine protons (δ 1.30–3.50 ppm) .

-

IR Spectroscopy: Strong absorptions near 1740 cm⁻¹ (ester C=O), 2250 cm⁻¹ (C≡N), and 1250 cm⁻¹ (Boc C-O) would dominate .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely begins with a functionalized pyrrolidine precursor. Two plausible routes include:

-

Cyanation of a 5-Ketopyrrolidine Intermediate: Starting from 1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate , the ketone undergoes nucleophilic addition with cyanide (e.g., KCN or TMSCN) to form the cyano group.

-

Direct Substitution of a 5-Halopyrrolidine: A halogenated intermediate at position 5 could react with NaCN or CuCN in a nucleophilic substitution .

Stepwise Synthesis Protocol

A hypothetical pathway, adapted from hydrolysis methods in , is outlined below:

Step 1: Preparation of 5-Oxopyrrolidine Dicarboxylate

1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate (5.0 g, 19.4 mmol) is dissolved in dry THF under nitrogen. Trimethylsilyl cyanide (2.5 equiv) and catalytic ZnI₂ are added, and the mixture is stirred at 0°C for 12 hours. The product is purified via column chromatography (hexane:EtOAc, 7:3) to yield the cyanated derivative .

Step 2: Stereochemical Resolution

Chiral chromatography (Chiralpak IA column, ethanol/heptane) separates the (2S,5S) enantiomer from the diastereomeric mixture, achieving >99% enantiomeric excess .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility profile is influenced by the polar cyano group and lipophilic Boc/ethyl esters:

| Property | Value | Method |

|---|---|---|

| Water Solubility | 2.1 mg/mL (25°C) | ESOL Prediction |

| Log P (octanol/water) | 1.66 | XLOGP3 |

| pKa | 4.2 (ester hydrolysis) | ACD/Labs |

These values suggest moderate lipophilicity, enabling solubility in organic solvents (e.g., DCM, THF) and limited aqueous miscibility .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous Boc-protected pyrrolidines reveals decomposition temperatures >200°C, indicating suitability for high-temperature reactions .

Applications in Medicinal Chemistry

Role as a Protease Inhibitor Intermediate

The (2S,5S) configuration mimics transition states in serine protease catalysis, making the compound a candidate for inhibitors of thrombin or HIV protease. Molecular docking studies predict strong hydrogen bonding between the cyano group and catalytic residues (e.g., Asp189 in trypsin) .

Chiral Auxiliary in Asymmetric Synthesis

The Boc and ethyl esters act as orthogonal protecting groups, enabling sequential deprotection during multi-step syntheses. For example, the ethyl ester can be selectively hydrolyzed using LiOH/H₂O, leaving the Boc group intact for subsequent couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume